molecular formula C13H24N6O2 B4139187 N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine

N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine

Cat. No. B4139187
M. Wt: 296.37 g/mol
InChI Key: FKJUDAMJFOFLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine, also known as dapagliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.

Mechanism of Action

Dapagliflozin works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen reduces the reabsorption of glucose and increases its excretion in the urine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
Dapagliflozin has been shown to have several biochemical and physiological effects, including a decrease in fasting plasma glucose, postprandial glucose, and glycated hemoglobin levels. It also reduces body weight and blood pressure, and improves insulin sensitivity and beta-cell function in patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

Dapagliflozin has several advantages for use in lab experiments, including its specificity for SGLT2 and its ability to inhibit glucose reabsorption in the kidneys. However, its limitations include its potential for off-target effects and the need for careful monitoring of renal function in patients with impaired kidney function.

Future Directions

There are several future directions for research on N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen, including its potential for use in combination with other antidiabetic agents, its effects on cardiovascular and renal outcomes, and its use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate the long-term safety and efficacy of N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen in patients with type 2 diabetes mellitus.

Scientific Research Applications

Dapagliflozin has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen has been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes mellitus.

properties

IUPAC Name

4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O2/c1-4-18(5-2)8-6-7-10(3)17-13-11(19(20)21)12(14)15-9-16-13/h9-10H,4-8H2,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJUDAMJFOFLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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